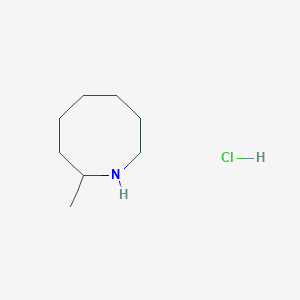

2-methylazocane hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-methylazocane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8-6-4-2-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMCZTLYPZJDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methylazocane Hydrochloride and Analogous Azocane Systems

Classical and Contemporary Approaches to Azocane (B75157) Ring Construction

The synthesis of the azocane ring, an eight-membered nitrogen heterocycle, has been approached through numerous innovative methods. Overcoming the inherent difficulties in forming medium-sized rings has spurred the development of powerful cyclization strategies. rsc.org

Ring-Closing Metathesis (RCM) in Azocane Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in synthetic organic chemistry for the construction of a wide range of cyclic compounds, including azocane derivatives. researchgate.net This reaction typically employs ruthenium-based catalysts, such as the well-known Grubbs and Hoveyda-Grubbs catalysts, which are valued for their high functional group tolerance and stability. researchgate.netmit.edu The RCM approach has been successfully utilized to create rings ranging from five to over 30 members. researchgate.netacs.org

The synthesis of eight-membered rings via RCM can be challenging due to inherent ring strain. acs.org However, strategic design of the diene precursor can facilitate the reaction. For instance, a tandem ynamide benzannulation-RCM strategy has been successfully applied to synthesize hydrobenzoazocines. rsc.org Furthermore, RCM serves as a key step in a general and enantioselective pathway to 1-azabicyclo[m.n.0]alkane cores, which contain the azocane moiety. nih.gov The reaction involves the cyclization of a diene precursor, where the strategic placement of substituents can influence the efficiency and stereochemical outcome of the ring closure.

| Diene Precursor Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| N-allyl-N-homoallylaniline derivative | Grubbs II Catalyst | Hydrobenzoazocine | Not specified | rsc.org |

| N-tethered diene for Manzamine D ring | Grubbs Catalyst | 13-membered azacycle (Z-isomer) | 67% | acs.org |

| N-tethered diene for Manzamine E ring | Grubbs I Catalyst | 8-membered azacycle (E-isomer) | 26% | acs.org |

| Silicon-tethered diene | Grubbs I or III Catalyst | 8-membered silyloxycycloalkene | Good | sbcat.org |

Cascade and Annulation Reaction Pathways for Eight-Membered Nitrogen Rings

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient and atom-economical route to complex molecular architectures like azocanes. nih.govmdpi.com These reactions minimize purification steps and can rapidly build molecular complexity. Similarly, annulation strategies systematically construct a new ring onto a pre-existing structure.

A notable example is the rhodium-catalyzed nih.govmdpi.com-rearrangement/heterocyclization cascade of O-propargylic oximes, which yields azocine (B12641756) derivatives. This process can maintain the chirality of the starting material, providing access to optically active products. Palladium-catalyzed cascade reactions, such as those involving alkene aminopalladation followed by carbopalladation, have been developed to construct tricyclic nitrogen heterocycles.

Another powerful strategy is the rhodium-catalyzed cycloaddition–fragmentation of N-cyclopropylacrylamides. nih.gov This process involves the generation of a rhodacyclopentanone intermediate, which, after alkene insertion and fragmentation, yields functionalized azocanes. nih.gov Annulation strategies, such as the aza-Robinson annulation, provide access to fused bicyclic systems containing nitrogen, which can serve as precursors to azocane-containing structures.

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Rh-catalyzed cascade | O-propargylic oximes | Rh-catalyst | Azocine derivatives | |

| Rh-catalyzed cycloaddition–fragmentation | N-cyclopropylacrylamides | Cationic Rh(I) systems, CO | Substituted azocanes | nih.gov |

| [2+2] Photocycloaddition-ring-opening cascade | Quinolone/coumarin derivatives | Sensitized irradiation (λ = 420 nm) | Azocane-annulated furans | |

| Pd-catalyzed carboamination/Diels-Alder cascade | Bromodienes and amines with pendant alkenes | Pd-catalyst | Polycyclic nitrogen heterocycles |

Intramolecular Hydroaminomethylation Protocols for Azocane Formation

Hydroaminomethylation is a powerful tandem reaction that combines hydroformylation of an alkene with condensation of the resulting aldehyde with an amine and subsequent hydrogenation to form a new, larger amine. nih.gov This one-pot process is highly atom-economical. While often performed intermolecularly, an intramolecular variant offers a direct route to cyclic amines.

The intramolecular hydroaminomethylation (HAM) protocol has been successfully applied to the synthesis of pyrrolizidine (B1209537) alkaloids. This strategy can be conceptually extended to the formation of eight-membered azocane rings by using an appropriate aminoalkene precursor. The reaction is typically catalyzed by rhodium complexes, often modified with specific phosphine ligands like Xantphos, and requires a source of carbon monoxide and hydrogen (synthesis gas). The process involves the initial hydroformylation of the terminal alkene to an aldehyde, which then undergoes an intramolecular condensation with the tethered amine to form a cyclic iminium ion or enamine. Subsequent reduction, catalyzed by the same rhodium complex, furnishes the saturated azocane ring.

This protocol represents a direct and efficient method for constructing the azocane skeleton from an acyclic precursor in a single synthetic operation.

Utilization of Functionalized Building Blocks in Azocane Ring Synthesis (e.g., Aminoacetophenones)

The use of pre-functionalized building blocks provides a convergent and often straightforward approach to complex heterocyclic systems. Aminoacetophenones, in particular, have been identified as valuable and versatile starting materials for the Diversity-Oriented Synthesis (DOS) of various natural product analogs, including highly functionalized azocanes. mdpi.com

A key strategy involves the reaction of an aminoacetophenone with cinnamoyl chloride to form an amide. mdpi.com Subsequent treatment of this amide with a strong base, such as potassium tert-butoxide (t-BuOK), initiates an intramolecular cyclization to afford a benzoazocane derivative. mdpi.com This method provides a short and novel synthetic route to this class of compounds. The strategic placement of functional groups on the aminoacetophenone and the acyl chain allows for the synthesis of a library of diverse azocane structures.

Beyond aminoacetophenones, other functionalized precursors are also employed. As mentioned previously, N-cyclopropylacrylamides are key building blocks for a rhodium-catalyzed cycloaddition–fragmentation strategy leading to substituted azocanes. nih.gov

| Building Block | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aminoacetophenone derivative | 1. Cinnamoyl chloride, Et3N; 2. t-BuOK | Highly functionalized benzoazocane | mdpi.com |

| N-cyclopropylacrylamide | Cationic Rh(I) catalyst, CO (1 atm), 150 °C | Substituted azocane | nih.gov |

| Functionalized 2-nitrotoluenes | Oxidative C-C coupling, then reductive azo cyclization | Substituted diazocine (bridged azobenzene) |

Stereoselective Synthesis of 2-Methylazocane Systems

Introducing stereocenters with high control is a critical aspect of modern synthetic chemistry, particularly for the synthesis of biologically active molecules. The development of stereoselective methods for the construction of chiral 2-substituted azocanes, such as 2-methylazocane, is therefore of significant interest.

Enantioselective Catalysis in Azocane Ring Construction

Enantioselective catalysis provides the most efficient means to generate chiral molecules. In the context of azocane synthesis, chiral catalysts can be used to control the stereochemical outcome of the ring-forming reaction.

Several strategies have been developed to achieve this. For instance, the rhodium-catalyzed cascade reaction of O-propargylic oximes can proceed with the retention of chirality from an optically active substrate to produce chiral azocines. Another powerful approach involves an enantioselective Michael addition followed by a ring-expansion cascade reaction. This method, utilizing bifunctional aminocatalysts, has been employed to prepare functionalized eight-membered benzolactams with high enantioselectivity.

The construction of chiral fused azocane frameworks has also been achieved through highly regio- and stereoselective Michael additions of dearomative dienamines to 1-azadienes, a reaction promoted by chiral secondary amine catalysts. These asymmetric strategies are crucial for accessing specific stereoisomers of 2-methylazocane and other substituted azocane derivatives, enabling the exploration of their structure-activity relationships.

| Reaction Type | Catalyst Type | Substrate Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Michael addition-ring expansion cascade | Bifunctional aminocatalysts | Cyclobutanones and ortho-amino nitrostyrenes | Functionalized 8-membered benzolactams | |

| Remote Michael addition | Chiral secondary amine | Heteroaryl aldehydes and 1-azadienes | Chiral fused azocane frameworks | |

| Rh-catalyzed cascade reaction | Rh-catalyst (with chiral substrate) | Chiral O-propargylic oximes | Optically active azocines |

Diastereoselective Approaches to Substituted Azocane Derivatives

The synthesis of specific stereoisomers of substituted azocanes is a significant challenge that requires precise control over the formation of chiral centers. Diastereoselective strategies are crucial for isolating the desired active compound from a mixture of isomers. One effective method involves the stereoselective researchgate.netnih.gov-rearrangement of benzyl alcohol-tethered ynamides, which can produce various medium-sized lactams with excellent diastereoselectivity. researchgate.net This process is a metal-free intramolecular hydroalkoxylation/ researchgate.netnih.gov-rearrangement. researchgate.net

Iron-catalyzed reactions have also demonstrated high diastereoselectivity in the synthesis of other saturated cyclic amines, such as substituted cis-2,6-piperidines, suggesting their potential applicability to azocane systems. nih.gov In these reactions, the formation of the more stable cis-isomer is favored, simplifying isolation and purification. nih.gov Furthermore, stereoselective fluorination has been identified as a key step in controlling the diastereoselectivity in the synthesis of other complex heterocyclic molecules, a principle that can be applied to azocane derivatives. nih.govnih.gov

Below is a table illustrating hypothetical outcomes of diastereoselective approaches based on established principles.

| Catalyst/Method | Starting Material | Key Transformation | Diastereomeric Ratio (d.r.) | Reference Principle |

| Chiral Brønsted Acid | Benzyl alcohol-tethered ynamide | Asymmetric cascade cyclization | Up to 13:1.5 | researchgate.net |

| Iron Catalyst | Acyclic precursor with functional groups | Diastereoselective cyclization | >20:1 (favoring cis) | nih.gov |

| Photochemical | Furan-tethered olefin | [2+2] Photocycloaddition | Highly stereoselective | researchgate.net |

Novel Synthetic Approaches and Green Chemistry Methodologies for Azocanes

Recent advancements in synthetic organic chemistry have emphasized the development of sustainable and environmentally friendly methods. nih.govresearchgate.net For the synthesis of azocanes and other aza-heterocycles, this involves adhering to the principles of green chemistry, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency. frontiersin.orgastrazeneca.com Key strategies include the development of one-pot, multi-component reactions and the use of greener solvents and catalysts. nih.govnih.gov These approaches are not only beneficial for the environment but also often lead to more efficient and cost-effective synthetic routes. frontiersin.org

Atom-Economical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful. nih.gov

For the synthesis of azocane frameworks, several types of atom-economical reactions are particularly relevant:

Rearrangement Reactions: Intramolecular rearrangements, such as nih.govnih.gov-sigmatropic and researchgate.netnih.gov-rearrangements, are 100% atom-economical as they reorganize the atoms of a single molecule without the loss of any groups. researchgate.netmdpi.com

Cascade Reactions: These multi-step, one-pot sequences minimize the need for purification of intermediates, saving solvents and energy. nih.gov A cascade process can be used to construct highly functionalized molecules in an atom-efficient manner. researchgate.net For example, a robust route to pyrrole heterocycles has been developed relying on a cascade reaction that is tolerant of air and moisture and proceeds at ambient temperature. nih.gov

Cycloaddition Reactions: Reactions like the Diels-Alder cycloaddition are highly atom-economical, as all atoms from the starting materials are typically incorporated into the product. Visible-light-mediated photocatalysis can enable [2+2] photocycloaddition reactions, offering a green pathway to cyclic systems. researchgate.netastrazeneca.com

The following table compares the theoretical atom economy of a classical reaction with a modern, atom-economical alternative for forming a key bond in a heterocyclic synthesis.

| Reaction Type | General Equation | % Atom Economy | Characteristics | Reference Principle |

| Wittig Reaction | R'CHO + Ph₃P=CHR'' → R'CH=CHR'' + Ph₃PO | Often < 50% | Stoichiometric phosphine oxide byproduct is generated. | |

| Diels-Alder | Diene + Dienophile → Cyclohexene derivative | 100% | All reactant atoms are incorporated into the product. | |

| researchgate.netnih.gov-Rearrangement | A-B-C → B-C-A | 100% | Intramolecular process with no byproducts. | researchgate.netmdpi.com |

Environmentally Benign Reaction Conditions

The choice of reaction conditions plays a pivotal role in the environmental impact of a synthetic process. Green chemistry promotes the use of conditions that minimize hazard and waste. rsc.org

Green Solvents: A primary focus is replacing hazardous organic solvents with safer alternatives. Water is an ideal green solvent as it is non-toxic, inexpensive, and non-flammable. nih.gov Efficient one-step syntheses of various heterocycles have been successfully developed in water. rsc.org Other green options include ethanol/water mixtures and alternative polar solvents like Polarclean, which can be recycled. researchgate.netfrontiersin.org

Alternative Energy Sources: Microwave irradiation and visible-light photocatalysis are alternative energy sources that can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. nih.govfrontiersin.orgastrazeneca.com

Metal-Free Catalysis: While metal catalysts are powerful, they can be expensive and toxic. Developing metal-free reaction pathways, such as those using organocatalysts or Brønsted acids, is a key goal. researchgate.net Many eco-friendly methodologies for synthesizing cyclic amines are now entirely metal-free. nih.gov

Optimization of Reaction Conditions and Yields for 2-Methylazocane Hydrochloride Synthesis

Optimizing the synthesis of a specific target like this compound involves systematically refining multiple reaction parameters to maximize yield and purity while ensuring the process is safe and scalable. mdpi.com This process typically involves a final step where the free base (2-methylazocane) is converted to its hydrochloride salt.

A systematic approach to optimization would include:

Solvent Screening: The choice of solvent is critical for both the final cyclization step to form the azocane ring and the subsequent salt formation and recrystallization. Different solvents can affect reaction rates, solubility of reactants and products, and the crystal form of the final salt. mdpi.com

Temperature Control: Reaction temperature must be carefully controlled. Lowering the temperature can sometimes improve selectivity but may lead to lower yields if the reaction rate becomes too slow. researchgate.net Conversely, higher temperatures can increase reaction rates but may also promote the formation of side products.

pH Adjustment: During the conversion to the hydrochloride salt, the pH must be carefully adjusted. Hydrochloric acid is added to a solution of the 2-methylazocane free base until the optimal pH for precipitation is reached, typically in the range of 2.5-3.5. mdpi.com

Reaction and Crystallization Time: The duration of the reaction and the time allowed for crystallization are optimized to ensure complete conversion and the formation of high-purity crystals. Cooling the mixture in an ice bath for an extended period (e.g., 10-12 hours) is a common practice to maximize the recovery of the solid product. mdpi.com

The following table, modeled on optimization studies for similar compounds, illustrates how solvent choice can impact the final yield and purity of a hydrochloride salt. mdpi.com

| Recrystallization Solvent | Yield (%) | Chemical Purity (%) | Enantiomeric Excess (%) |

| Ethyl Acetate (EA) | 75 | 99.5 | 99.1 |

| Ethanol (EtOH) | 78 | 99.7 | 99.2 |

| Isopropanol (i-PrOH) | 82 | 99.9 | 99.3 |

| Acetonitrile | 72 | 99.4 | 99.0 |

This data demonstrates that isopropanol could be the most suitable solvent for obtaining high-quality this compound, providing the best combination of yield and purity. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Methylazocane Hydrochloride

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive identification and structural analysis of organic molecules like 2-methylazocane hydrochloride. researchgate.netuts.edu.au Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.govyoutube.com

In the analysis of this compound, HRMS would be employed to determine the precise mass of the protonated molecule [M+H]⁺. This data is crucial for confirming the molecular formula (C₈H₁₈N⁺). The high mass accuracy of instruments like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers enables the differentiation between molecules with the same nominal mass but different elemental compositions. researchgate.netnih.gov

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable insights into the compound's structure. The molecular ion of 2-methylazocane is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure. For 2-methylazocane, fragmentation would likely involve cleavage of the azocane (B75157) ring and loss of the methyl group. Common fragmentation pathways for cyclic amines and alkanes include the loss of alkyl radicals. libretexts.orgwhitman.eduyoutube.com For instance, the loss of a methyl radical (CH₃•) would result in a fragment with a mass-to-charge ratio (m/z) of 15 units less than the molecular ion. youtube.com The analysis of these fragmentation patterns helps to piece together the connectivity of the atoms within the molecule. youtube.com

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 2-Methylazocane Cation

| Ion Formula | Calculated m/z |

| [C₈H₁₈N]⁺ | 128.1434 |

| [C₇H₁₅N]⁺ | 113.1204 |

| [C₇H₁₄]⁺ | 98.1096 |

| [C₆H₁₂]⁺ | 84.0939 |

| [C₅H₁₀]⁺ | 70.0783 |

| [C₄H₈]⁺ | 56.0626 |

*This table presents theoretical m/z values for the parent ion and potential major fragments of 2-methylazocane. Actual experimental values may vary slightly.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution and the solid state.

Two-dimensional (2D) NMR experiments provide a wealth of information about the connectivity and spatial relationships of atoms within a molecule. princeton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are on adjacent carbon atoms. sdsu.edu In this compound, COSY would be used to trace the sequence of protons around the azocane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen (¹³C-¹H) pairs. sdsu.educolumbia.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the molecule's backbone and methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between carbons and protons, typically over two or three bonds. columbia.edursc.org This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the methyl protons and the C2 carbon of the azocane ring would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the methyl group with respect to the protons on the azocane ring.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H - ¹H (vicinal) | Connectivity of protons around the azocane ring. |

| HSQC | ¹H - ¹³C (one-bond) | Direct C-H attachments. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Connectivity across multiple bonds, confirming the position of the methyl group. |

| NOESY | ¹H - ¹H (through space) | Spatial proximity of protons, revealing stereochemistry and conformation. |

*This table outlines the expected correlations and the type of structural information that would be obtained from various 2D NMR experiments on this compound.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline form. mdpi.com For this compound, ssNMR can be used to study the local environment of the chloride ion and the effects of crystal packing on the conformation of the azocane ring. nih.govrsc.org Techniques like ³⁵Cl ssNMR are particularly sensitive to the hydrogen-bonding environment of the chloride anion. rsc.orgnih.gov Furthermore, ¹³C and ¹H ssNMR can reveal the presence of different polymorphs or conformational isomers in the solid state. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net A single-crystal X-ray diffraction study of this compound would provide definitive information about its solid-state structure, including bond lengths, bond angles, and the conformation of the azocane ring.

The crystal structure would reveal the specific interactions between the protonated amine group of the 2-methylazocane cation and the chloride anion. nih.govnih.gov This typically involves the formation of N-H···Cl hydrogen bonds, which are a key feature of hydrochloride salts. nih.govmdpi.com The analysis of these hydrogen bonds, including their lengths and angles, provides insight into the strength and nature of the ionic interactions within the crystal lattice. mdpi.commdpi.com

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecules in a stoichiometric ratio. nih.govsysrevpharm.org While no specific co-crystallization studies involving this compound are prominently documented, this approach could be explored to modify its physicochemical properties. nih.govmdpi.com For instance, co-crystallization with suitable host molecules, such as crown ethers or cyclodextrins, could lead to the formation of inclusion complexes with altered properties. mdpi.com X-ray crystallography would be essential to characterize the structure of any resulting co-crystals and to understand the intermolecular interactions between the host and guest molecules.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the molecular-level structural characterization of this compound. mdpi.commdpi.comnih.gov These methods probe the vibrational modes of the molecule, providing a unique spectral fingerprint that allows for the identification of key functional groups and offers insights into the conformational landscape of the azocane ring.

The infrared spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of the secondary amine hydrochloride moiety and the hydrocarbon backbone. The protonation of the nitrogen atom to form a secondary ammonium salt significantly influences the vibrational frequencies, particularly those involving the N-H bond. spectroscopyonline.comcdnsciencepub.com A prominent, broad absorption band is anticipated in the 2700-2400 cm⁻¹ region, characteristic of the N-H⁺ stretching vibration in secondary amine salts. spectroscopyonline.com This broadening is a result of extensive hydrogen bonding in the solid state.

The N-H₂⁺ bending (scissoring) vibration is expected to appear in the 1620-1560 cm⁻¹ range. cdnsciencepub.com The C-H stretching vibrations of the methyl group and the methylene (B1212753) units of the azocane ring are predicted to occur in the 3000-2850 cm⁻¹ region. libretexts.org Furthermore, C-N stretching vibrations, typically found between 1250 cm⁻¹ and 1020 cm⁻¹ for aliphatic amines, will also be present. orgchemboulder.com

Raman spectroscopy provides complementary information to IR spectroscopy. While N-H stretching vibrations are often weak in Raman spectra, the hydrocarbon backbone of the azocane ring should produce distinct signals. The symmetric C-C ring vibrations and C-H bending modes are expected to be Raman active.

Conformational changes, such as the axial or equatorial orientation of the methyl group on the azocane ring, are expected to induce subtle shifts in the vibrational frequencies. These shifts, although potentially small, can be used in conjunction with computational models to elucidate the preferred conformation of the molecule in the solid state or in solution. The analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra is particularly useful for identifying these small structural variations.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous cyclic amine hydrochlorides.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (IR) | Expected Frequency Range (cm⁻¹) (Raman) | Notes |

| N-H⁺ Stretch | 2700-2400 (Broad, Strong) | Weak | Broadness due to hydrogen bonding. Characteristic of secondary amine salts. spectroscopyonline.com |

| Asymmetric/Symmetric C-H Stretch (CH₃, CH₂) | 2980-2850 (Medium-Strong) | Strong | Vibrations of the methyl and methylene groups of the azocane ring. |

| N-H₂⁺ Bend (Scissoring) | 1620-1560 (Medium) | Weak-Medium | Characteristic of secondary amine salts. cdnsciencepub.com |

| CH₂ Scissoring | ~1470-1440 (Medium) | Medium | Bending vibrations of the methylene groups in the azocane ring. |

| C-N Stretch | 1250-1020 (Weak-Medium) | Medium | Aliphatic amine C-N stretching vibration. orgchemboulder.com |

| C-C Stretch (Ring) | 1200-800 (Weak-Medium) | Strong | Skeletal vibrations of the azocane ring, sensitive to conformation. |

Chiral Analysis Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, SFC)

As 2-methylazocane contains a stereocenter at the second position of the azocane ring, it exists as a pair of enantiomers. The assessment of enantiomeric purity is crucial, and this is typically achieved using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). phenomenex.comwikipedia.orgnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established method for the separation of enantiomers. mdpi.comphenomenex.com For a basic compound like 2-methylazocane, polysaccharide-based chiral stationary phases (CSPs) are often effective. researchgate.net Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® or Lux® series) are prime candidates for method development. phenomenex.com

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation.

The mobile phase composition is critical for achieving enantioseparation of amines. In normal-phase mode, a mixture of a non-polar solvent like hexane and a polar alcohol such as isopropanol or ethanol is commonly used. To improve peak shape and resolution for basic analytes, the addition of a small amount of a basic additive, like diethylamine (DEA), to the mobile phase is often necessary to suppress undesirable interactions with residual silanol groups on the silica support. Alternatively, acidic additives can sometimes form ion-pairs with the amine, which can also lead to improved chiral recognition on certain CSPs. nih.gov

A hypothetical chiral HPLC method for the enantiomeric purity assessment of this compound is outlined in the table below.

| Parameter | Condition |

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm (due to lack of a strong chromophore) |

| Injection Volume | 10 µL |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower back pressures. wikipedia.orgnih.govchromatographyonline.comresearchgate.net SFC is particularly well-suited for normal-phase separations and is highly effective for the resolution of chiral amines. chromatographyonline.comresearchgate.net

The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier, such as methanol or ethanol. wikipedia.org Similar to HPLC, additives are often required to achieve good peak shapes and resolution for basic compounds. Basic additives like DEA or acidic additives can be incorporated into the modifier.

The same types of polysaccharide-based CSPs used in chiral HPLC are also widely used and highly effective in SFC. nih.govfagg.be The principles of chiral recognition are analogous to those in HPLC.

A potential chiral SFC method for the separation of 2-methylazocane enantiomers is detailed in the following table.

| Parameter | Condition |

| Column | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | CO₂ / Methanol with 0.2% Diethylamine (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Theoretical and Computational Investigations of 2 Methylazocane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic structure of molecules. nih.gov For 2-methylazocane hydrochloride, DFT calculations can elucidate its ground state properties, such as optimized geometry, electronic energy, and the distribution of electron density.

In a typical DFT study of this compound, the initial step involves the geometric optimization of the molecule to find its lowest energy conformation. The hydrochloride form implies that the nitrogen atom of the azocane (B75157) ring is protonated. The calculations would likely be performed using a functional such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger) to provide a good balance between accuracy and computational cost.

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the C-N bond lengths in the protonated ring are expected to be slightly longer than in the free base due to the effect of the positive charge. The C-C bond lengths will likely be in the typical range for sp3-hybridized carbons. The presence of the methyl group at the C2 position will introduce steric interactions that influence the local geometry.

Furthermore, DFT calculations provide valuable information about the electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. For this compound, the HOMO is likely to be localized on the sigma bonds of the ring, while the LUMO will be associated with the anti-bonding orbitals.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | Varies with functional/basis set |

| C-N Bond Lengths (Å) | ~1.50 - 1.55 |

| C-C Bond Lengths (Å) | ~1.53 - 1.55 |

| C-N-C Bond Angle (°) | ~112 - 116 |

| HOMO Energy (eV) | Varies with functional/basis set |

| LUMO Energy (eV) | Varies with functional/basis set |

| HOMO-LUMO Gap (eV) | Varies with functional/basis set |

Note: The values in this table are hypothetical and represent typical ranges expected from DFT calculations on similar protonated cyclic amines. Specific values would require dedicated computational studies.

The basicity of the nitrogen atom in the azocane ring is a critical parameter that governs the protonation state of the molecule at a given pH. The pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid, quantifies this basicity. Computational methods can predict pKa values with reasonable accuracy, providing insights that are valuable in drug design and development.

Several computational approaches can be employed to predict the pKa of 2-methylazocane. One common method involves calculating the Gibbs free energy change for the deprotonation of the protonated amine. This can be achieved using thermodynamic cycles in conjunction with quantum chemical calculations. The pKa can then be estimated using the following relationship:

ΔG°aq = 2.303 RT pKa

where ΔG°aq is the standard Gibbs free energy of deprotonation in aqueous solution, R is the gas constant, and T is the temperature.

The presence of the methyl group at the C2 position is expected to have a modest effect on the pKa compared to the parent azocane. Alkyl groups are generally considered to be weakly electron-donating, which would slightly increase the electron density on the nitrogen atom and thus increase its basicity (leading to a higher pKa). However, steric effects can also play a role. The methyl group might hinder the solvation of the protonated amine, which could slightly decrease its stability and thus lower the pKa. The net effect is likely to be a small increase in the pKa value compared to unsubstituted azocane. For comparison, the experimental pKa of piperidine (B6355638) (a six-membered ring) is around 11.2, and the introduction of a 2-methyl substituent has a minor effect.

Table 2: Predicted pKa Values for Azocane and 2-Methylazocane

| Compound | Predicted pKa |

|---|---|

| Azocane | ~10.5 - 11.5 |

| 2-Methylazocane | ~10.6 - 11.6 |

Note: These are estimated ranges based on trends for substituted cyclic amines. Accurate prediction requires specific computational studies.

Conformational Analysis and Dynamics of the 2-Methylazocane Ring System

The eight-membered azocane ring is highly flexible and can adopt a multitude of conformations. Understanding this conformational landscape is crucial, as the three-dimensional shape of the molecule often dictates its biological activity.

While quantum chemical methods are highly accurate, they are computationally expensive for exploring the vast conformational space of a flexible molecule like 2-methylazocane. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a more computationally efficient approach for this purpose.

MM methods use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. By systematically varying the dihedral angles of the ring, it is possible to generate a large number of possible conformations and identify the low-energy structures.

MD simulations provide a dynamic picture of the molecule's behavior over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can track the conformational changes and transitions between different energy minima. This allows for the exploration of the conformational landscape and the identification of the most populated conformations at a given temperature.

For this compound, an MD simulation would typically be performed in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would reveal the preferred conformations of the ring and how the methyl group influences the dynamics of the ring.

The conformational space of eight-membered rings like azocane is complex, with several low-energy conformations possible. The two most commonly discussed families of conformations for cyclooctane (B165968), the parent carbocycle, are the boat-chair and the crown families. It is expected that the azocane ring will also adopt similar conformations.

The boat-chair (BC) conformation is generally considered to be the global minimum for cyclooctane and is likely to be a low-energy conformation for azocane as well. The crown family of conformations is also relatively low in energy. Other conformations, such as the boat-boat (BB), are typically higher in energy.

The interconversion between these conformations occurs through a process called ring inversion. The energy barrier for ring inversion is a measure of the conformational flexibility of the ring. Computational methods can be used to calculate these barriers by identifying the transition state structures that connect the different conformers. For medium-sized rings, these barriers are generally low, leading to rapid interconversion at room temperature.

Table 3: Relative Energies of Azocane Conformations (Hypothetical)

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Boat-Chair (BC) | 0.0 |

| Twist-Boat-Chair (TBC) | ~1.0 - 2.0 |

| Crown | ~1.5 - 3.0 |

| Boat-Boat (BB) | > 5.0 |

Note: These are hypothetical relative energies based on studies of cyclooctane. The actual values for azocane would need to be determined by specific calculations.

The introduction of a methyl group at the C2 position of the azocane ring will have a significant impact on its conformational preferences. The methyl group can occupy either an axial-like or an equatorial-like position on the ring. Due to steric hindrance, the conformation that places the methyl group in an equatorial-like position is generally favored.

This preference for an equatorial-like orientation of the methyl group will influence the relative energies of the different ring conformations. For example, in a boat-chair conformation, there are several non-equivalent positions. The methyl group will prefer to occupy a position that minimizes steric interactions with the rest of the ring. This can lead to a stabilization of certain boat-chair conformers over others.

The methyl group will also affect the ring inversion barriers. The presence of the substituent can increase the energy of the transition states for ring inversion, thus slowing down the rate of interconversion. The magnitude of this effect will depend on the specific conformational pathway.

Due to a lack of publicly available research, a detailed article on the theoretical and computational investigations of "this compound" focusing on Quantitative Structure-Activity Relationship (QSAR) modeling and computational design methodologies cannot be provided.

The scientific literature does not currently contain the specific research findings or data necessary to construct an article that would adhere to the requested detailed outline, including data tables and in-depth discussions on computational approaches for this particular compound. General principles of QSAR and computational drug design are well-established; however, their specific application to this compound has not been documented in accessible scientific records.

Therefore, the generation of a thorough, informative, and scientifically accurate article solely on the chemical compound “this compound” as per the provided instructions is not feasible at this time.

Chemical Reactivity and Derivatization of 2 Methylazocane Hydrochloride

Electrophilic and Nucleophilic Reactivity of the Azocane (B75157) Nitrogen and Ring Carbons

The chemical disposition of 2-methylazocane hydrochloride is fundamentally governed by the interplay of its constituent atoms. The nitrogen atom within the azocane ring, possessing a lone pair of electrons, characteristically behaves as a nucleophile. This nucleophilicity is, however, tempered by the presence of the hydrochloride salt, which protonates the nitrogen, thereby diminishing its electron-donating capacity. In its deprotonated, free-base form, the nitrogen readily participates in reactions with electrophiles.

Conversely, the carbon atoms of the azocane ring exhibit electrophilic character to varying degrees. The carbon atom alpha to the nitrogen (C2), bearing the methyl group, and the other alpha-carbon (C8) are influenced by the electron-withdrawing nature of the nitrogen atom, rendering them susceptible to nucleophilic attack, albeit to a lesser extent than in acyclic analogues due to ring strain and steric factors. The remaining ring carbons display typical alkane-like reactivity.

Functionalization Strategies and Site-Selective Chemical Transformations

The structural features of this compound offer several avenues for chemical modification, allowing for the introduction of diverse functional groups and the synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality of 2-methylazocane is a prime site for derivatization. N-alkylation , the introduction of an alkyl group onto the nitrogen atom, can be achieved through reaction with various alkyl halides or other alkylating agents. This reaction typically proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base is crucial to deprotonate the hydrochloride salt and facilitate the reaction.

| Alkylating Agent | Reaction Conditions | Product |

| Methyl Iodide | NaH, THF | 1,2-Dimethylazocane |

| Benzyl Bromide | K2CO3, Acetonitrile | 1-Benzyl-2-methylazocane |

| Ethyl Bromoacetate | Et3N, CH2Cl2 | Ethyl 2-(2-methylazocan-1-yl)acetate |

N-acylation , the attachment of an acyl group to the nitrogen, provides a route to amides. This transformation is commonly accomplished using acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. These reactions are generally robust and high-yielding, providing stable amide derivatives.

| Acylating Agent | Reaction Conditions | Product |

| Acetyl Chloride | Pyridine (B92270), CH2Cl2 | 1-Acetyl-2-methylazocane |

| Benzoyl Chloride | NaOH (aq), Dichloromethane | 1-Benzoyl-2-methylazocane |

| Acetic Anhydride | Et3N, Toluene | 1-Acetyl-2-methylazocane |

Derivatization of Side Chains or Pendant Moieties

While the primary focus is often on the azocane ring itself, any pre-existing side chains or pendant functional groups on a 2-methylazocane derivative would offer additional handles for chemical modification. For instance, if a hydroxyl or carboxyl group were present on a substituent, standard esterification or amidation reactions could be employed to further elaborate the molecule. The principles of site-selectivity would dictate that the reactivity of the azocane nitrogen would need to be considered and potentially protected to achieve selective modification of the side chain.

Role of this compound as a Synthetic Intermediate or Precursor

The inherent reactivity and modifiable nature of this compound position it as a valuable building block in organic synthesis.

Building Block in the Construction of Complex Heterocyclic Systemsbeilstein-journals.orgnih.govnih.gov

The 2-methylazocane scaffold can serve as a foundational element in the synthesis of more intricate heterocyclic structures. beilstein-journals.orgnih.govnih.gov By leveraging the reactivity of the nitrogen atom and potentially other positions on the ring, it can be incorporated into larger, polycyclic systems. For example, intramolecular cyclization reactions of appropriately functionalized 2-methylazocane derivatives can lead to the formation of fused or bridged bicyclic compounds, which are of interest in medicinal chemistry and materials science.

Molecular Mechanisms of Biological Interaction: in Vitro and in Silico Investigations Preclinical Focus

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Quantitative Structure-Activity Relationship (QSAR) for Predicting Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For cyclic amines, QSAR models can predict molecular interactions by identifying key structural features that influence their biological effects.

While specific QSAR models for 2-methylazocane hydrochloride are not publicly available, studies on analogous structures like piperidine (B6355638) derivatives have provided insights into the structural requirements for their bioactivity. For instance, QSAR studies on piperidine analogs have been used to predict their inhibitory activity against various enzymes and receptors. These models often reveal that factors such as lipophilicity, molecular volume, and the presence of specific functional groups are critical for activity.

To illustrate, a hypothetical QSAR study on a series of azocane (B75157) derivatives targeting a specific receptor might yield an equation like:

pIC50 = β0 + β1(logP) + β2(PSA) + β3(MV) + β4(χ)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity.

PSA is the polar surface area.

MV is the molecular volume.

χ is a shape index descriptor.

β values are the coefficients determined by regression analysis.

Such a model would allow for the virtual screening of novel azocane derivatives to predict their biological activity before synthesis and in vitro testing.

Table 1: Hypothetical QSAR Descriptors for a Series of Azocane Derivatives

| Compound | pIC50 (Experimental) | logP | PSA (Ų) | MV (ų) | pIC50 (Predicted) |

|---|---|---|---|---|---|

| Azocane | 4.5 | 1.8 | 12.0 | 130 | 4.6 |

| 2-methylazocane | 5.2 | 2.1 | 12.0 | 145 | 5.1 |

| 3-ethylazocane | 4.9 | 2.4 | 12.0 | 160 | 4.9 |

| 4-propylazocane | 4.7 | 2.7 | 12.0 | 175 | 4.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Insights from Protein-Ligand Docking and Molecular Dynamics Simulations

In silico techniques like protein-ligand docking and molecular dynamics (MD) simulations provide a detailed view of how a small molecule like this compound might interact with a protein target at the atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies could be performed against various potential protein targets, such as G-protein coupled receptors (GPCRs) or ion channels, which are common targets for cyclic amine compounds.

For example, docking studies of N-functionalized piperidine derivatives with the dopamine (B1211576) D2 receptor have been reported. tandfonline.com These studies often reveal that the protonated amine forms a crucial salt bridge with an acidic residue (e.g., aspartate) in the receptor's binding pocket. Similarly, it can be hypothesized that the protonated secondary amine of this compound would form a key electrostatic interaction with an anionic residue in its target protein. The 2-methyl group would likely be oriented towards a hydrophobic pocket, contributing to the binding affinity through van der Waals interactions.

The binding energy, calculated by the docking software, provides an estimate of the affinity of the compound for the protein. A lower binding energy generally indicates a more stable protein-ligand complex.

Table 2: Predicted Binding Energies of Azocane Analogs with a Hypothetical Receptor

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Azocane | -6.8 | ASP110, PHE289 |

| 2-methylazocane | -7.5 | ASP110, PHE289, LEU180 |

| Guanethidine (B1672426) (Azocane-containing drug) | -8.2 | ASP110, PHE289, TYR301 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular dynamics (MD) simulations can complement docking studies by providing insights into the dynamic behavior of the protein-ligand complex over time. An MD simulation can reveal how the binding of this compound might induce conformational changes in the target protein.

For instance, the binding of a ligand to a receptor can stabilize a particular conformation (e.g., an active or inactive state). MD simulations of azepine derivatives have been used to study their conformational flexibility and how they adapt to the binding site of a protein. nih.govnih.gov Similarly, an MD simulation of this compound bound to a receptor could show subtle but significant changes in the orientation of key amino acid side chains or even larger-scale movements of protein domains. These conformational changes are often crucial for the biological function of the protein, such as the opening or closing of an ion channel or the initiation of a downstream signaling cascade.

The stability of the interaction can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket over the course of the simulation. A stable binding mode is typically characterized by a low and stable RMSD value.

Investigations of Cellular Pathway Modulation at the Molecular Level in In Vitro Systems

In vitro studies using cell cultures are essential for understanding how a compound like this compound might modulate cellular signaling pathways. Saturated nitrogen heterocycles are known to interact with various cellular targets and can influence pathways involved in cell proliferation, survival, and metabolism. nih.gov

Given the structural similarities to other bioactive cyclic amines, it is plausible that this compound could modulate pathways such as:

GPCR Signaling: Many cyclic amines act as agonists or antagonists of GPCRs, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) or inositol (B14025) phosphates.

Ion Channel Activity: The compound could directly bind to and modulate the activity of ion channels, affecting cellular excitability and ion homeostasis.

To investigate these possibilities, a series of in vitro assays could be employed. For example, a cAMP assay could determine if the compound modulates the activity of adenylyl cyclase through a GPCR. Patch-clamp electrophysiology could be used to study its effects on specific ion channels. Enzyme inhibition assays would quantify its potency against a panel of relevant enzymes.

Furthermore, in the context of cancer research, studies have shown that nitrogen-containing heterocycles can disrupt signaling pathways like the AKT/mTOR pathway, which is often dysregulated in cancer cells. researchgate.net Western blot analysis could be used to assess the phosphorylation status of key proteins in such pathways following treatment with this compound.

Table 3: Hypothetical In Vitro Activity Profile of this compound

| Assay Type | Target/Pathway | Result (IC50/EC50) |

|---|---|---|

| Radioligand Binding | Dopamine D2 Receptor | 500 nM (Ki) |

| cAMP Assay | Forskolin-stimulated cAMP production | 1.2 µM (IC50) |

| Enzyme Inhibition | Monoamine Oxidase A | > 10 µM (IC50) |

| Cell Viability | MCF-7 Breast Cancer Cells | 5.8 µM (GI50) |

This table is for illustrative purposes only and does not represent actual experimental data.

Applications in Chemical Synthesis and Materials Science

Contribution to the Synthesis of Natural Products and Analogues

The eight-membered nitrogen heterocycle is a core structure in numerous natural and non-natural products with significant biological activity. researchgate.net While direct syntheses employing 2-methylazocane hydrochloride are not extensively documented in readily available literature, the parent compound, azocane (B75157), is a known precursor in the preparation of pharmaceutical compounds like guanethidine (B1672426) and trocimine. wikipedia.org This highlights the role of the azocane ring system as a crucial component for constructing biologically active molecules.

The synthesis of complex natural products often relies on the strategic functionalization of C-H bonds, which allows for the installation of functional groups in later stages of a synthetic sequence. rsc.orgnih.gov Azocane derivatives can serve as key intermediates in such strategies. Modern synthetic methods, including chemoenzymatic approaches and domino reactions, provide efficient pathways to construct and elaborate on heterocyclic scaffolds, enabling access to a diverse range of natural product analogues. researchgate.netmdpi.com For instance, the development of enantioselective methods to access substituted azocanes opens avenues for the asymmetric synthesis of complex alkaloids and other nitrogen-containing natural products where stereochemistry is crucial for biological function. researchgate.net

Table 1: Examples of Azocane-Related Compounds in Synthesis

| Compound/Derivative | Application Area | Significance |

|---|---|---|

| Azocane | Precursor for Guanethidine | Demonstrates the utility of the core ring structure in medicinal chemistry. wikipedia.org |

| Azocane | Precursor for Trocimine | Underscores the role of the azocane scaffold in pharmacologically active compounds. wikipedia.org |

| Azocane Derivatives | Organocatalysis | Enables challenging chemical transformations like remote C-H hydroxylation. nih.gov |

Potential as Precursors for Advanced Organic Materials

The unique structural and electronic properties of the azocane ring make it an attractive component for the design of advanced organic materials with tailored functionalities.

Research into advanced polymers has demonstrated the successful incorporation of azocane-related structures to create materials with dynamic properties. A notable example involves the use of diazocine, an eight-membered ring containing two nitrogen atoms, which is a close analogue of azocane. Linear photoresponsive poly(thioether)s have been synthesized by incorporating diazocine moieties into the polymer backbone. mdpi.comdntb.gov.uasemanticscholar.org

These polymers are created through a thiol-ene polyaddition reaction between a diazocine diacrylate and a dithiol, such as 1,6-hexanedithiol. mdpi.com The key feature of these materials is the ability of the diazocine unit to be reversibly photoswitched between its (Z)- and (E)-configurations using light of specific wavelengths (e.g., 405 nm and 525 nm). mdpi.comsemanticscholar.org This isomerization induces significant conformational changes in the polymer backbone, leading to an expansion or contraction of the polymer coils. mdpi.com This "pincer-like" switching motion at the molecular level establishes diazocine-containing polymers as elongating actuators, demonstrating the potential for creating smart materials for applications in molecular machines and responsive systems. mdpi.com This work strongly suggests that polymers containing the simpler mono-aza azocane moiety could be developed for similar or complementary functions in materials science.

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. These assemblies are crucial for developing nanoscale reaction vessels, drug delivery systems, and advanced sensors. beilstein-journals.orgnih.govnih.gov

The azocane ring is a viable candidate for incorporation into such assemblies. The nitrogen atom can act as a coordination site for metal ions, allowing it to be a building block in the self-assembly of discrete, three-dimensional metallosupramolecular cages. beilstein-journals.org Furthermore, the cyclic structure and potential for functionalization allow azocane derivatives to act as "guest" molecules that can be encapsulated within larger "host" structures, such as cyclodextrins or calixarenes. nih.gov This host-guest interaction could be used to protect the encapsulated molecule, alter its reactivity, or facilitate its delivery to a specific target. nih.gov The dynamic nature of these non-covalent interactions is essential for the function of complex systems, from catalysis within a molecular flask to the controlled release of therapeutic agents. nih.govnih.gov

Role in Catalysis or Asymmetric Induction

Derivatives of azocane have emerged as effective organocatalysts, demonstrating their utility in mediating challenging chemical transformations. In one significant application, an azocane salt (azocane•HOTf) was identified as a highly effective catalyst for the remote, chemoselective hydroxylation of C(sp³)–H bonds. nih.gov This reaction is particularly valuable as it allows for the late-stage functionalization of complex molecules, selectively converting unactivated methylene (B1212753) groups into secondary alcohols while minimizing overoxidation to ketones. nih.gov

The performance of the azocane catalyst was found to be superior in certain cases to other cyclic amines, such as pyrrolidine, particularly for less reactive C-H bonds. nih.gov This catalytic system was successfully applied to the hydroxylation of amide derivatives of pharmaceutically relevant molecules, including an N-acetyl derivative of memantine, showcasing its potential for modifying existing drugs to create new analogues. nih.gov The dependence of site selectivity on the amine structure suggests that further modification of the azocane ring could lead to the development of catalysts with even greater control over reaction outcomes. nih.gov The ongoing exploration of enantioselective approaches to azocane derivatives further points to their potential as chiral ligands or catalysts for asymmetric induction, a critical area in modern synthetic chemistry. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Guanethidine |

| Trocimine |

| Azocane |

| Azocane•HOTf |

| Diazocine |

| Poly(thioether) |

| Diazocine diacrylate |

| 1,6-hexanedithiol |

| Pyrrolidine |

| N-acetyl memantine |

| Cyclodextrins |

Future Directions and Emerging Research Opportunities for 2 Methylazocane Hydrochloride

Development of Ultra-Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing saturated nitrogen heterocycles often involve multi-step processes with harsh conditions, significant solvent waste, and the use of hazardous reagents. nih.govnih.gov Future research must prioritize the development of green and sustainable synthetic pathways to 2-methylazocane hydrochloride.

One promising approach is the adoption of continuous flow chemistry . nih.govmtak.huspringerprofessional.de This technology offers superior control over reaction parameters, enhanced safety, and reduced waste, making it ideal for optimizing the synthesis of heterocyclic compounds. nih.govacs.org For instance, the catalytic hydrogenation of a suitable substituted pyridine (B92270) precursor could be performed efficiently and safely in a flow reactor, such as an H-cube system, minimizing reaction times and improving yields compared to traditional batch processes. mdpi.comasianpubs.orgresearchgate.net Electrocatalytic hydrogenation using water as a proton source represents another frontier, offering a pathway that avoids pressurized hydrogen gas and operates at ambient temperature and pressure. nih.govacs.org

Biocatalysis presents another sustainable avenue, particularly for producing chiral versions of 2-methylazocane. nih.govmanchester.ac.uk Enzymes like imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases can offer high enantioselectivity under mild, aqueous conditions, representing a significant improvement in environmental benignity over classical chemical methods. manchester.ac.ukmdpi.com The development of enzymatic cascades, where multiple reactions are performed in a single pot, could further streamline the synthesis from simple starting materials. manchester.ac.ukchemrxiv.org

| Synthetic Strategy | Traditional Batch Method | Future Sustainable Method |

| Process Type | Discontinuous, multi-step | Continuous flow or one-pot enzymatic cascade mtak.humanchester.ac.uk |

| Reagents & Conditions | Often requires harsh conditions, high pressure/temperature, hazardous reagents rsc.org | Mild conditions (ambient temp/pressure), biocatalysts, green hydrogen sources nih.govnih.gov |

| Solvent Use | High volume of organic solvents | Reduced solvent use, aqueous media for biocatalysis nih.govnih.gov |

| Efficiency & Safety | Lower yields, potential for thermal runaway, handling of hazardous intermediates | Higher yields, enhanced safety through microreactors, reduced waste nih.govacs.org |

| Stereocontrol | Often requires chiral auxiliaries or resolution steps | High enantioselectivity via chiral biocatalysts mdpi.comhims-biocat.eu |

Integration of Advanced Machine Learning and Artificial Intelligence in Predictive Modeling

Property Prediction: A crucial application of ML is the in silico prediction of molecular properties. researchgate.netarxiv.orgacellera.com For 2-methylazocane and its derivatives, ML models can predict a wide range of characteristics, including physicochemical properties like solubility and lipophilicity, as well as complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govtandfonline.comacs.org This predictive capability allows researchers to prioritize the synthesis of derivatives with the most promising drug-like properties, saving considerable time and resources. nih.govspujstmr.in

| ML/AI Application | Description | Potential Impact on 2-Methylazocane Research |

| Retrosynthesis | Algorithms deconstruct the target molecule to propose optimal synthetic pathways. chemcopilot.comacs.org | Faster design of efficient and novel synthetic routes. |

| Reaction Prediction | Models predict the likely outcome and yield of a chemical reaction. chemcopilot.com | Optimization of reaction conditions before laboratory work begins. |

| ADMET Prediction | In silico models forecast the pharmacokinetic and toxicity profile of a molecule. nih.govarxiv.org | Early-stage identification of derivatives with favorable drug-like properties. |

| De Novo Design | Generative models create novel molecular structures based on desired properties. nih.gov | Design of new azocane (B75157) derivatives with specific predicted activities. |

Discovery of Novel Molecular Interaction Mechanisms with Unexplored Biological Targets

The eight-membered nitrogen heterocycle is considered a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals. rsc.orgresearchgate.net Alkaloids containing the azocane or azocine (B12641756) ring system have demonstrated a wide array of biological activities, including anti-infective, anti-inflammatory, and antineoplastic properties. nih.govscilit.com This suggests that this compound could serve as a valuable scaffold for exploring new biological space.

Future research should focus on screening 2-methylazocane and a library of its simple derivatives against a diverse panel of biological targets. Given that many nitrogen-containing heterocycles interact with key cellular machinery, potential unexplored targets could include:

Protein-protein interactions (PPIs): The flexible, three-dimensional nature of the azocane ring may be well-suited to disrupt the large, often shallow surfaces involved in PPIs, which are notoriously difficult targets for traditional small molecules.

Ion channels: The charged nature of the hydrochloride salt and the nitrogen atom could facilitate interactions with the pores or allosteric sites of various ion channels.

Epigenetic targets: Nitrogen heterocycles are common motifs in inhibitors of enzymes involved in epigenetics, such as histone deacetylases (HDACs) or methyltransferases.

Systematic screening campaigns, coupled with computational docking studies, could rapidly identify potential interactions and pave the way for understanding novel mechanisms of action for this class of compounds. mdpi.com

Rational Design and Synthesis of Functionalized Azocane Architectures for Precision Chemical Biology Probes

Beyond its potential as a bioactive scaffold, the 2-methylazocane framework can be rationally designed and functionalized to create precision chemical biology probes. nih.gov These tools are instrumental for visualizing and manipulating biological processes in real-time.

A key strategy involves appending functional moieties to the azocane ring or the nitrogen atom. For example:

Fluorescent Probes: Conjugating a fluorophore (e.g., a coumarin, fluorescein, or rhodamine derivative) to the 2-methylazocane scaffold could create probes for imaging. nih.gov If the parent azocane structure is found to bind to a specific protein or organelle, the resulting fluorescent probe could be used to track its localization and dynamics within living cells. researchgate.net

Photoaffinity Labels: Incorporation of a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for covalent cross-linking to a biological target upon UV irradiation. This is a powerful technique for target identification and validation.

Biotinylated Probes: Attaching a biotin (B1667282) tag would enable the pull-down and identification of binding partners from complex biological lysates.

The synthesis of a small, focused library of such functionalized probes would provide powerful tools to investigate any identified biological activity of the 2-methylazocane core. nih.govmdpi.com

Exploration of this compound in Emerging Fields of Chemical Research

The utility of the 2-methylazocane scaffold is not limited to biology and medicine. Its unique structural and electronic properties could be exploited in other emerging areas of chemical research.

Materials Science: Nitrogen heterocycles are increasingly used as building blocks for functional polymers and materials. openmedicinalchemistryjournal.commsesupplies.com The 2-methylazocane unit could be incorporated into polymer backbones or as a pendant group to influence material properties such as thermal stability, solubility, and metal coordination. doi.orgresearchgate.net For example, polymers containing this motif could be explored as selective membranes or as materials for organic electronics. acs.org

Catalysis: Nitrogen-containing heterocycles, particularly N-heterocyclic carbenes (NHCs), are highly effective ligands for transition metal catalysts. msesupplies.com While azocane itself is not an NHC, it can function as a potent sigma-donating ligand. Derivatives of 2-methylazocane could be synthesized and evaluated as ligands in a variety of catalytic transformations, such as cross-coupling reactions or polymerization, potentially offering unique reactivity or selectivity compared to existing ligand systems.

Q & A

Q. What synthetic methodologies are recommended for 2-methylazocane hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

- Route Selection : Begin with a nucleophilic substitution reaction between azocane and methyl iodide in anhydrous conditions, followed by hydrochloride salt formation using HCl gas in ethanol .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and byproducts. Adjust stoichiometry (e.g., 1.2:1 molar ratio of methyl iodide to azocane) and temperature (40–60°C) to minimize side reactions like over-alkylation .

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to isolate the hydrochloride salt. Confirm purity via melting point analysis and HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. Quantify impurities using peak area normalization .

- Structural Confirmation : Use - and -NMR spectroscopy in DO to identify methyl group protons (δ ~1.2–1.5 ppm) and azocane ring protons (δ ~3.0–3.5 ppm). Validate via FT-IR for N–H stretching (~3200 cm) and C–Cl bonds (~650 cm) .

- Elemental Analysis : Verify Cl content via ion chromatography or argentometric titration (≥98% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound across different in vitro models?

Methodological Answer:

- Model Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding assays) and control for variables like passage number, serum concentration, and incubation time .

- Dose-Response Curves : Perform triplicate experiments with logarithmic dosing (1 nM–100 µM) to calculate EC values. Use statistical tools (e.g., GraphPad Prism) to assess variability via ANOVA and Tukey’s post hoc test .

- Mechanistic Studies : Combine patch-clamp electrophysiology (for ion channel effects) and calcium imaging to correlate receptor activation with downstream signaling .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate this compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C and 40°C. Sample at 0, 7, 14, and 30 days for HPLC analysis of degradation products (e.g., hydrolysis of the azocane ring) .

- Light Sensitivity : Expose samples to UV light (365 nm) and quantify photodegradation via UV-Vis spectroscopy. Use amber vials for storage to mitigate light-induced decomposition .

- Long-Term Storage : Store lyophilized powder at -20°C under argon to prevent hygroscopic degradation. Monitor water content via Karl Fischer titration (<0.5% w/w) .

Q. How should researchers address contradictory data in neuropharmacological studies of this compound?

Methodological Answer:

- Controlled Replication : Validate findings across independent labs using identical protocols (e.g., fixed perfusion rates in brain slice assays) .

- Metabolite Interference : Screen for active metabolites via LC-MS/MS in brain homogenates. Compare results with pure compound activity to rule out confounding effects .

- Species-Specific Differences : Test the compound in parallel using murine and human neuronal cultures to identify interspecies variability in receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.